(2-Chloro-5-fluorophenyl)methanesulfonyl chloride

Beschreibung

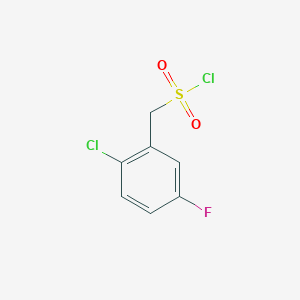

Molecular Formula: C₇H₅Cl₂FO₂S

Structure: A benzene ring substituted with chlorine (position 2), fluorine (position 5), and a methanesulfonyl chloride (-CH₂SO₂Cl) group.

Key Identifiers:

- SMILES: C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl

- CAS Number: 1308384-59-9

- Hazards: GHS classification includes H314 (causes severe skin burns and eye damage), H301 (toxic if swallowed), and H412 (harmful to aquatic life) .

This compound is a sulfonyl chloride derivative used in organic synthesis, particularly as a sulfonating agent in pharmaceuticals and agrochemicals. Its fluorine substituent enhances metabolic stability, making it valuable in drug design .

Eigenschaften

IUPAC Name |

(2-chloro-5-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXDGNCTCLTUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-59-9 | |

| Record name | (2-chloro-5-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride typically involves the sulfonylation of the corresponding aryl methyl derivative or the direct chlorosulfonation of the aryl methyl sulfone precursor. The key step is the formation of the methanesulfonyl chloride moiety, which is introduced via oxidative chlorosulfonation or chlorination of suitable precursors.

Method 1: Chlorination of Chloromethyl Methyl Sulfide Derivatives

A classical and well-documented method involves the chlorination of chloromethyl methyl sulfide derivatives to yield methanesulfonyl chloride compounds. According to US Patent US3226433A, the process can be summarized as follows:

- Starting Material: Chloromethyl methyl sulfide derivatives such as monochlorodimethyl sulfide.

- Reaction Medium: A two-phase system comprising an aqueous acidic phase (preferably hydrochloric acid) and an organic solvent phase (carbon tetrachloride preferred).

- Reagents: Chlorine gas is bubbled through the cooled reaction mixture.

- Conditions: Temperature maintained between 0°C and 10°C to control the exothermic reaction.

- Stoichiometry: At least 3 moles of water per mole of chloromethyl methyl sulfide; chlorine in stoichiometric or slight excess amounts.

- Procedure: The chloromethyl methyl sulfide is first refluxed with water to form a reactive intermediate, then chlorine is introduced to convert it to methanesulfonyl chloride.

- Isolation: The organic phase containing the product is separated, dried, and distilled to purify the methanesulfonyl chloride.

- Yields: Typically 65-80% based on starting material.

This method is adaptable to various chloromethyl methyl sulfides and provides high yields with minimal chlorinated by-products when carefully controlled.

Method 2: One-Pot Oxidative Chlorosulfonation via Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)

A recent advanced method involves a telescoping one-pot reaction converting alkyl halides directly to alkyl sulfonyl chlorides using a recyclable reagent system:

- Starting Material: Alkyl halide derivatives, which can be adapted to aryl methyl halides.

- Reagents: Thiourea to form S-alkyl isothiouronium salts; NCBSI as the oxidative chlorosulfonation reagent; hydrochloric acid as the acidic medium.

- Solvent: Polar solvents such as acetonitrile (MeCN) are preferred for optimal yields.

- Procedure:

- Step 1: Alkyl halide reacts with thiourea under reflux to form isothiouronium salt.

- Step 2: The salt is treated with NCBSI and HCl in MeCN at room temperature to effect oxidative chlorosulfonation.

- Mechanism: The isothiouronium salt undergoes oxidation to an alkyl sulfonyl methanimidamide intermediate, which hydrolyzes to sulfinic acid and then chlorinates to the sulfonyl chloride.

- Yields: Excellent yields up to 96% for phenylmethanesulfonyl chloride have been reported.

- Reagent Recycling: The by-product N-(phenylsulfonyl)benzene sulfonamide can be recycled back to NCBSI, improving sustainability.

- Advantages: Mild conditions, high selectivity, easy workup, and broad substrate scope including aryl and heterocyclic compounds.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The chlorination of chloromethyl methyl sulfide derivatives is a classical route with extensive patent literature support, providing reliable yields and product purity through controlled reaction conditions and phase separation techniques.

The recent development of NCBSI-mediated oxidative chlorosulfonation offers a greener and more efficient alternative with excellent yields and reagent recyclability, suitable for complex substrates including aryl fluorochlorides.

Vapor phase chlorination methods, while less common for this specific compound, illustrate the potential for selective aromatic chlorination under radical conditions, which may be adapted for scale-up or specialized syntheses.

The choice of solvent, acid medium, and temperature control are critical factors influencing yield and selectivity across all methods.

The recycling of by-products in the NCBSI method enhances sustainability and cost-effectiveness, an important consideration in industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines to form sulfonamides.

Reduction: Can be reduced to the corresponding sulfonyl hydride.

Oxidation: Undergoes oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Amines, alcohols, thiols; solvents like dichloromethane, acetonitrile; room temperature to reflux.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4); solvents like ether or tetrahydrofuran (THF); low temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2); solvents like water or acetic acid; room temperature to mild heating.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonyl hydrides: Formed from reduction reactions.

Sulfonic acids: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Medicine: Involved in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Physicochemical and Reactivity Differences

- Electron Effects: Fluorine (in the target compound) provides moderate electron-withdrawing effects, balancing reactivity and stability. The nitro group (in the nitro derivative) drastically lowers electron density, increasing reactivity in electrophilic substitutions .

Biologische Aktivität

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅ClFOS

- Molecular Weight : 243.08 g/mol

- CAS Number : 1308384-59-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to the inhibition of certain enzymes or receptors. Preliminary studies suggest that it may modulate cellular processes involved in cancer cell proliferation and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, notably K562 human leukemia cells. The compound's structure allows it to act as a potent inhibitor of mitotic kinesins, which are crucial for cell division .

Case Study: Kinesin Spindle Protein Inhibitors

In a study focusing on kinesin spindle protein inhibitors, this compound was evaluated alongside other sulfonamide compounds. The results indicated that it possessed a higher efficacy in cellular assays compared to its sulfur counterparts, demonstrating a systematic improvement in inhibiting cancer cell growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Structure-Activity Relationship (SAR)

The unique positioning of the chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological activity. Comparative studies with similar compounds have highlighted that variations in substituents can lead to marked differences in pharmacokinetic and pharmacodynamic profiles, emphasizing the importance of structural modifications in drug design .

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| (2-Chloro-4-fluorophenyl)methanesulfonamide | 15 | Anticancer |

| (2-Chloro-3-fluorophenyl)methanesulfonamide | 25 | Antimicrobial |

Research Findings

Recent studies have focused on the synthesis and biological characterization of related sulfonamide compounds, revealing insights into their pharmacological potential. For example, select compounds from this class demonstrated high intrinsic clearance rates and favorable plasma protein binding profiles in both human and mouse models .

Summary of Findings

- Anticancer Efficacy : Effective against K562 leukemia cells with IC₅₀ values indicating strong inhibitory effects.

- Antimicrobial Potential : Exhibits activity against Gram-positive and Gram-negative bacteria.

- SAR Insights : Structural modifications significantly affect biological activity; ongoing research aims to optimize these compounds for better efficacy.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (2-chloro-5-fluorophenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile or neoprene gloves (JIS T 8116), chemical-resistant lab coats, and sealed goggles (JIS T 8147). Use an organic vapor respirator (JIS T 8152) when handling in non-ventilated areas .

- Ventilation : Conduct experiments in fume hoods with local exhaust systems to avoid inhalation of vapors .

- Emergency Protocols : Immediate rinsing with water for 15+ minutes upon skin/eye contact, followed by medical consultation. For spills, absorb with inert materials (e.g., sand) and dispose via approved waste facilities .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in sealed glass containers protected from light at temperatures ≤25°C. Ensure compatibility with container liners (e.g., PTFE) to avoid corrosion .

- Segregate from strong oxidizers (e.g., peroxides) and moisture to prevent exothermic decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Sulfonation : React (2-chloro-5-fluorophenyl)methane with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) .

- Purification : Isolate via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of sulfonyl chlorides be resolved during reaction optimization?

- Methodological Answer :

- Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) to monitor mass loss at 50–150°C. Compare with gas chromatography (GC) to identify decomposition products (e.g., SO, CO) .

- Kinetic Analysis : Perform Arrhenius plots using differential scanning calorimetry (DSC) to determine activation energy thresholds for degradation .

Q. What in vitro methods are recommended to assess the genotoxic potential of this compound?

- Methodological Answer :

- Chromosomal Aberration Assay : Expose Chinese hamster ovary (CHO) cells to the compound (0.1–1.0 mM) with/without S9 metabolic activation. Score aberrations after 24–48 hours .

- Follow-Up : Validate results with Ames tests (bacterial reverse mutation) to rule out false positives .

Q. How can the environmental impact of this compound be minimized during waste disposal?

- Methodological Answer :

- Neutralization : Hydrolyze waste with 10% NaOH under cold conditions to convert sulfonyl chloride to less toxic sulfonate .

- Regulatory Compliance : Partner with licensed facilities for incineration (≥1200°C) to ensure complete degradation of halogenated byproducts .

Contradictory Evidence Analysis

- Storage Material Compatibility : recommends glass, while other sources lack specificity. Resolve by testing compatibility with glass/PTFE under accelerated aging conditions (40°C/75% RH for 30 days) .

- Decomposition Pathways : attributes toxicity to parent compound stability, whereas similar compounds (e.g., thionyl chloride) rely on hydrolysis products. Validate via comparative LC-MS profiling of hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.